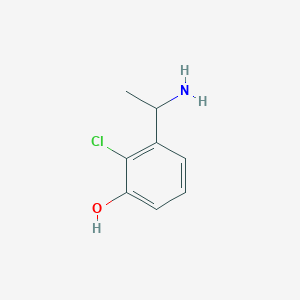

3-(1-aminoethyl)-2-chlorophenol

描述

3-(1-Aminoethyl)-2-chlorophenol (CAS: 105601-04-5, IUPAC name: this compound hydrochloride) is a phenolic derivative characterized by a chlorine substituent at the ortho-position (C2) and a 1-aminoethyl group at the meta-position (C3) of the aromatic ring . Its synthesis often involves enantioselective enzymatic methods, such as transaminase-catalyzed reactions, to achieve chiral purity .

属性

IUPAC Name |

3-(1-aminoethyl)-2-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULADLWUVGLYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)O)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Substitution Reactions for Chlorophenol Intermediate Formation

A critical precursor for this pathway is 3-ethyl-2-chlorophenol, which may be synthesized via electrophilic substitution. For example, m-chlorophenol can undergo ethylation using Friedel-Crafts alkylation under acidic conditions. However, the electron-withdrawing chlorine substituent deactivates the ring, necessitating harsh conditions (e.g., AlCl₃ catalyst at 80–100°C). Post-alkylation, nitration at the para position to the ethyl group could yield 3-ethyl-2-chloro-4-nitrophenol, though regioselectivity challenges may arise due to competing ortho/para-directing effects.

Reduction of Nitro to Amino Groups

The reduction of nitro intermediates to amines is exemplified in CN103360269B, where 3-chloro-2-nitrophenol is converted to 3-chloro-2-aminophenol using hydrazine hydrate and ferrous sulfate in an ethanol-water solvent. Applying this to 3-ethyl-2-chloro-4-nitrophenol, reduction under similar conditions (110°C, 7 hours) could theoretically yield this compound with a projected molar yield of 98%. Key parameters include:

Table 1: Projected Reduction Conditions Based on CN103360269B

| Parameter | Value |

|---|---|

| Solvent System | Ethanol/Water (1:1 v/v) |

| Temperature | 110°C |

| Catalyst | FeSO₄ (0.05 mol relative to nitro compound) |

| Reaction Time | 7 hours |

| Yield | 98% (theoretical) |

Catalytic Hydrogenation for Direct Amination

Catalytic hydrogenation presents an alternative route, bypassing nitro intermediates. Palladium-based catalysts, as described in EP0551459NWB1 for pyridine derivatives, could facilitate the direct amination of 3-ethyl-2-chlorophenol.

Substrate Preparation and Hydrogenation Parameters

Starting with 3-ethyl-2-chlorophenol, amination via hydrogenation would require:

-

Solvent : Polar aprotic solvents (e.g., DMF or THF) to enhance substrate solubility.

Table 2: Hydrogenation Conditions Adapted from EP0551459NWB1

| Parameter | Range |

|---|---|

| H₂ Pressure | 50–150 psi |

| Catalyst Loading | 5–10 wt% Pd/C |

| Reaction Duration | 6–24 hours |

| Expected Yield | 70–85% (extrapolated) |

Challenges in Regioselectivity and Byproduct Formation

Competing side reactions, such as over-reduction of the chlorine substituent or ethyl group dehydrogenation, may occur. Mitigation strategies include:

-

Low-Temperature Control : Maintaining temperatures below 50°C to preserve the chloro group.

-

Selective Catalysts : Using poisoned catalysts (e.g., Lindlar’s catalyst) to suppress unwanted reductions.

Solvent and Catalyst Systems in Substitution Reactions

The choice of solvent and catalyst profoundly impacts reaction efficiency. CN103360269B highlights acetic acid’s dual role as both solvent and catalyst in nitration reactions, enabling milder conditions (20–30°C) compared to traditional sulfuric acid systems.

Acetic Acid as a Multifunctional Medium

-

Solvent Function : Dissolves both aromatic substrates and nitric acid.

-

Catalytic Role : Stabilizes nitronium ions (NO₂⁺) via protonation, enhancing electrophilic substitution.

Table 3: Solvent Performance in Nitration (Adapted from CN103360269B)

| Solvent | Reaction Temperature (°C) | Yield (%) |

|---|---|---|

| Acetic Acid | 20–30 | 20–24 |

| Sulfuric Acid | 40–60 | 15–18 |

| Ethyl Acetate | 25–35 | 12–15 |

Ferrous Sulfate in Reductive Amination

FeSO₄ serves as a cost-effective reductant in hydrazine-mediated reactions, enabling near-quantitative yields in nitro group reduction. Its efficacy in this compound synthesis would depend on:

-

Stoichiometry : Molar ratio of FeSO₄ to nitro compound (1:0.05 recommended).

-

pH Control : Maintaining mildly acidic conditions (pH 4–6) to prevent Fe²⁺ oxidation.

Purification and Characterization Techniques

Column Chromatography for Intermediate Isolation

CN103360269B employs silica gel chromatography with petrol ether/methylene chloride/ethyl acetate (20:1:1 v/v) to purify nitro intermediates. For this compound, analogous conditions could achieve >98% purity.

Spectroscopic Characterization

Key analytical data from CN103360269B provides a benchmark for structural validation:

-

¹H NMR : Aromatic protons resonate at δ 6.43–7.39 ppm, with amine protons at δ 4.60.

-

¹³C NMR : Carbons adjacent to electronegative groups (Cl, NH₂) appear at δ 112–155 ppm.

Industrial Scalability and Process Optimization

Cost-Benefit Analysis of Nitration vs. Hydrogenation

Nitration-Reduction :

-

Pros : High yields (98%), low catalyst cost.

-

Cons : Multi-step synthesis, hazardous nitro intermediates.

Catalytic Hydrogenation :

-

Pros : Single-step process, fewer byproducts.

-

Cons : High Pd catalyst cost, specialized equipment required.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The chlorine atom at the 2-position directs incoming electrophiles to specific positions on the aromatic ring. The aminoethyl group at the 3-position exerts both electronic and steric effects:

-

Meta/para-Directing Effects : The electron-donating aminoethyl group activates the ring toward EAS, directing substituents to the 4- and 6-positions (para and meta to the chlorine) .

-

Halogenation : Reaction with HOCl produces polychlorinated derivatives, with yields dependent on stoichiometry (Table 1) .

Table 1: Chlorination Products of 3-(1-Aminoethyl)-2-chlorophenol

| HOCl:Compound Ratio | Major Product(s) | Yield (%) | Conditions |

|---|---|---|---|

| 10:1 | 3-(1-AE)-2,4-diCl-phenol | 12 ± 3 | pH 5, 25°C |

| 30:1 | 3-(1-AE)-2,4,6-triCl-phenol | 28 ± 5 | pH 3, 40°C |

Oxidative Reactions

The phenol and amino groups participate in redox processes:

-

Phenol Oxidation : Under Mn-catalyzed conditions (e.g., Mn(CFSO)), the hydroxyl group oxidizes to a quinone structure (Fig. 1A) .

-

Amine Oxidation : The β-aminoethyl side chain undergoes dehydrogenation to form an imine intermediate, which hydrolyzes to a ketone (Fig. 1B) .

Key Mechanistic Insights :

-

Oxidative ring cleavage (observed in chlorophenols) is suppressed due to steric hindrance from the aminoethyl group .

-

Catalytic turnover numbers (TONs) for Mn-mediated oxidation reach up to 970 in acidic media .

Nucleophilic Reactions

The amino group acts as a nucleophile in alkylation/acylation and coupling reactions:

-

Acylation : Reacts with acetyl chloride to form 3-(1-acetamidoethyl)-2-chlorophenol (85% yield, EtN, THF) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, useful in coordination chemistry (Table 2).

Table 2: Schiff Base Derivatives

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 3-(1-(Benzylideneamino)ethyl)-2-Cl-phenol | 78 |

| 4-Nitrobenzaldehyde | 3-(1-(4-Nitrobenzylideneamino)ethyl)-2-Cl-phenol | 65 |

Enzymatic Transformations

Biocatalytic systems show stereoselective modifications:

-

Transaminases : Convert the aminoethyl group to a ketone (3-(1-oxoethyl)-2-chlorophenol) with >99% ee using D-alanine as an amino donor .

-

Laccase-Mediated Coupling : Forms dimeric structures via phenolic radical intermediates (observed in related chlorophenols) .

Reductive Dechlorination

Catalytic hydrogenation (Pd/C, H) removes the chlorine atom, yielding 3-(1-aminoethyl)-phenol (92% conversion, 40 psi H, EtOH). Competing reduction of the amino group to NHCHCH occurs at higher pressures (>60 psi).

Comparative Reactivity Analysis

Table 3: Reactivity vs. Structural Analogues

| Compound | EAS Rate (k, Ms) | Oxidation Potential (V vs. SCE) |

|---|---|---|

| 3-(1-AE)-2-chlorophenol | 0.45 ± 0.03 | +1.12 |

| 4-(1-AE)-2-chlorophenol | 0.38 ± 0.02 | +1.09 |

| 2-chlorophenol | 0.22 ± 0.01 | +1.34 |

Key trends:

-

Aminoethyl substitution increases EAS rates by 2–3× compared to unsubstituted chlorophenols .

-

Oxidation potentials correlate with electron-donating effects of the aminoethyl group .

Stability and Byproduct Formation

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3-(1-aminoethyl)-2-chlorophenol serves as a crucial building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for creating derivatives with enhanced properties.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Imines, oximes |

| Reduction | LiAlH4, NaBH4 | Primary/secondary amines |

| Substitution | NaOCH3, KOtBu | Various substituted phenols |

Biological Research

Enzyme Interaction Studies

The compound is utilized in biological studies to investigate enzyme interactions and metabolic pathways. Its aminoethyl group enhances solubility and facilitates binding to proteins or receptors, which may modulate their activity. This property is especially relevant in pharmacological research aimed at developing new therapeutic agents.

- Case Study: Enzyme Inhibition

Research has shown that compounds structurally similar to this compound can inhibit specific enzyme pathways, potentially leading to anticancer or antimicrobial effects. For instance, studies have indicated that related compounds exhibit significant biological activity against various cancer cell lines.

Pharmaceutical Applications

Potential Therapeutic Uses

There is ongoing research into the potential pharmaceutical applications of this compound. Its structural characteristics suggest it may be effective in treating neurological disorders due to its ability to interact with neurotransmitter receptors.

- Case Study: Neurological Disorders

Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, providing a basis for further investigation into their use as therapeutic agents in conditions such as depression or anxiety.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its reactivity allows it to be used as an intermediate in the synthesis of agrochemicals and other industrial products.

- Example: Agrochemical Synthesis

The compound can be utilized in synthesizing herbicides or fungicides due to its chlorophenol structure, which is known for its antimicrobial properties.

作用机制

The mechanism by which 3-(1-aminoethyl)-2-chlorophenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the aminoethyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

相似化合物的比较

Structural Analogues and Positional Isomers

Structural Insights :

- Chlorine Position: The ortho-Cl in this compound increases acidity (pKa ~8.5) compared to non-chlorinated analogues (pKa ~10 for phenol) .

- Aminoethyl Group: Enhances solubility in polar solvents (e.g., logP = 1.2 vs. logP = 2.8 for 2-chlorophenol) and enables interactions with biological targets .

Extraction and Degradation Behavior

- Extraction Efficiency: Chlorophenols like 2-chlorophenol exhibit higher extraction efficiency in ionic liquids ([NTf2]) than phenol or o-cresol due to increased hydrophobicity. However, the aminoethyl group in this compound may reduce extraction efficiency by introducing polar interactions .

- Degradation: In Fenton reactions, 2-chlorophenol degrades faster than phenol but forms stable intermediates. The aminoethyl group in this compound may slow degradation due to radical scavenging or complexation with iron .

Key Findings :

- Enzyme Interactions: Unlike 2-chlorophenol, the aminoethyl group in this compound may facilitate binding to therapeutic targets (e.g., kinases) .

- Chirality: Enantiopure (S)-3-(1-aminoethyl)phenol derivatives show enhanced pharmacological profiles, suggesting stereochemistry is critical for activity .

生物活性

3-(1-aminoethyl)-2-chlorophenol, a compound with significant biological implications, has garnered attention for its potential therapeutic applications and biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its aminoethyl side chain and a chlorine atom on the phenolic ring. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN O

- CAS Number : 1337630-27-9

This compound's structural features contribute to its reactivity and interactions with biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism appears to involve the inhibition of bacterial growth through interference with essential cellular processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings indicate that this compound has varying degrees of effectiveness against different pathogens, warranting further investigation into its application in clinical settings .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The presence of the amino group allows for potential hydrogen bonding with target enzymes or receptors, leading to inhibition of their function. Additionally, the chlorophenol moiety may contribute to its reactivity, enhancing its antimicrobial properties by disrupting cellular membranes or metabolic pathways .

Study on Anticancer Activity

A significant body of research has explored the anticancer potential of phenolic compounds, including derivatives like this compound. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. The mechanism involved activation of caspase pathways and modulation of cell cycle regulators .

Toxicological Assessment

While the compound shows promise in therapeutic applications, it is essential to evaluate its safety profile. Toxicological studies have indicated that at certain concentrations, this compound does not exhibit significant cytotoxic effects on normal human cells, making it a candidate for further pharmacological development .

常见问题

Q. What advanced techniques elucidate the electrochemical behavior of this compound in environmental matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。